Cas no 142327-44-4 (Methyl 2-(3-formylphenyl)acetate)

Methyl 2-(3-formylphenyl)acetate 化学的及び物理的性質
名前と識別子
-
- Methyl 2-(3-formylphenyl)acetate
- BENZENEACETIC ACID,3-FORMYL-,METHYL ESTER
- methyl 3-formylphenylacetate
- Benzeneacetic acid, 3-formyl-, methyl ester
- methyl(3-formylphenyl)acetate
- Methyl (3-formylphenyl)acetate
- methyl (3-formylphenyl)-acetate
- FFUBFLSGFOHPKF-UHFFFAOYSA-N
- 3-(Methoxycarbonylmethyl)benzaldehyde
- (3-formylphenyl)acetic acid methyl ester
- AK148621
- (3-formylphenyl)-acetic acid methyl ester
- AX8285932
- (3-Formyl-phenyl)-acetic Acid Methyl Ester
- BENZENEACE
- F30550
- Methyl2-(3-formylphenyl)acetate
- EN300-4269241
- MFCD15523582
- SCHEMBL1124720
- DB-319955
- Z1255463385
- 142327-44-4
- AKOS022188473
- CS-0150712
- AS-48364
-
- MDL: MFCD15523582
- インチ: 1S/C10H10O3/c1-13-10(12)6-8-3-2-4-9(5-8)7-11/h2-5,7H,6H2,1H3
- InChIKey: FFUBFLSGFOHPKF-UHFFFAOYSA-N
- ほほえんだ: O(C([H])([H])[H])C(C([H])([H])C1C([H])=C([H])C([H])=C(C([H])=O)C=1[H])=O
計算された属性
- せいみつぶんしりょう: 178.062994177g/mol
- どういたいしつりょう: 178.062994177g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 13
- 回転可能化学結合数: 4
- 複雑さ: 189
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.2
- トポロジー分子極性表面積: 43.4
Methyl 2-(3-formylphenyl)acetate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-4269241-10.0g |
methyl 2-(3-formylphenyl)acetate |
142327-44-4 | 95% | 10.0g |
$1336.0 | 2023-07-10 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X56695-1g |
Methyl2-(3-formylphenyl)acetate |
142327-44-4 | 95% | 1g |
¥2416.0 | 2024-07-18 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1221352-100mg |
Methyl 2-(3-formylphenyl)acetate |
142327-44-4 | 95% | 100mg |
¥891 | 2023-04-15 | |
eNovation Chemicals LLC | D533833-5g |
Methyl 2-(3-formylphenyl)acetate |
142327-44-4 | 95% | 5g |
$795 | 2024-08-03 | |
Enamine | EN300-4269241-0.25g |
methyl 2-(3-formylphenyl)acetate |
142327-44-4 | 95% | 0.25g |
$144.0 | 2023-07-10 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1221352-250mg |
Methyl 2-(3-formylphenyl)acetate |
142327-44-4 | 95% | 250mg |
¥1560 | 2023-04-15 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1221352-1g |
Methyl 2-(3-formylphenyl)acetate |
142327-44-4 | 95% | 1g |
¥3120 | 2023-04-15 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X56695-250mg |
Methyl2-(3-formylphenyl)acetate |
142327-44-4 | 95% | 250mg |
¥1208.0 | 2024-07-18 | |
abcr | AB461426-250 mg |
Methyl 2-(3-formylphenyl)acetate, 95%; . |
142327-44-4 | 95% | 250MG |
€281.50 | 2023-07-18 | |
abcr | AB461426-1 g |
Methyl 2-(3-formylphenyl)acetate, 95%; . |
142327-44-4 | 95% | 1g |
€497.60 | 2023-07-18 |
Methyl 2-(3-formylphenyl)acetate 関連文献
-
A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
-
Domingo Salazar-Mendoza,Jorge Guerrero-Alvarez,Herbert Höpfl Chem. Commun., 2008, 6543-6545
-
Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399
-
Cheng Zhang,Wei Wang,Yi-Cheng Li,Yan-Ge Yang,Yue Wu,Lin Liu J. Mater. Chem. A, 2018,6, 6800-6805
-
Han Xu,Yu Liao,Zhifei Gao,Yan Qing,Yiqiang Wu,Liaoyuan Xia J. Mater. Chem. A, 2021,9, 3418-3426
-
Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198
-
Rou Jun Toh,Zdeněk Sofer,Jan Luxa,David Sedmidubský,Martin Pumera Chem. Commun., 2017,53, 3054-3057
-
Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890
-
Ali Reza Sardarian,Iman Dindarloo Inaloo RSC Adv., 2015,5, 76626-76641
-
Kerstin Eckert,Laurence Rongy,Anne De Wit Phys. Chem. Chem. Phys., 2012,14, 7337-7345
Methyl 2-(3-formylphenyl)acetateに関する追加情報
Methyl 2-(3-formylphenyl)acetate: A Comprehensive Overview
Methyl 2-(3-formylphenyl)acetate, also known by its CAS number 142327-44-4, is a versatile organic compound with significant applications in various fields. This compound, characterized by its methyl ester group and aromatic structure, has garnered attention due to its unique chemical properties and potential uses in pharmaceuticals, agrochemicals, and specialty chemicals. Recent advancements in synthetic methodologies and its bioactivity studies have further highlighted its importance in modern chemistry.
The structure of Methyl 2-(3-formylphenyl)acetate consists of a phenyl ring substituted with a formyl group at the 3-position and an acetate ester group at the 2-position. This arrangement imparts the molecule with both aromaticity and ester functionalities, making it highly reactive under certain conditions. The compound's solubility, stability, and reactivity are key factors that influence its applications in organic synthesis.
Recent research has focused on the synthesis of Methyl 2-(3-formylphenyl)acetate using eco-friendly methods. For instance, catalytic asymmetric synthesis has been explored to produce enantiomerically enriched versions of this compound, which are valuable in drug discovery. Additionally, studies have demonstrated its role as an intermediate in the preparation of bioactive molecules, such as kinase inhibitors and anti-inflammatory agents.
In terms of physical properties, Methyl 2-(3-formylphenyl)acetate exhibits a melting point of approximately -5°C and a boiling point around 160°C under standard conditions. Its density is about 1.08 g/cm³, and it is sparingly soluble in water but miscible with organic solvents like dichloromethane and ethyl acetate. These properties make it suitable for use in various chemical reactions where precise control over solubility and reactivity is required.
The chemical stability of Methyl 2-(3-formylphenyl)acetate is influenced by environmental factors such as temperature and pH. Under acidic or basic conditions, the ester group can undergo hydrolysis to form the corresponding carboxylic acid or its conjugate base. This reactivity is exploited in controlled-release drug delivery systems, where the ester serves as a protective group that degrades under physiological conditions.
Recent studies have also investigated the biological activity of Methyl 2-(3-formylphenyl)acetate. For example, it has been found to exhibit moderate anti-proliferative effects against certain cancer cell lines, suggesting potential applications in oncology. Furthermore, its ability to modulate enzyme activity makes it a promising candidate for drug development targeting metabolic disorders.
In conclusion, Methyl 2-(3-formylphenyl)acetate (CAS No: 142327-44-4) is a multifaceted compound with a wide range of applications across different industries. Its unique chemical structure, combined with recent advancements in synthetic techniques and biological studies, positions it as an important molecule in contemporary chemical research. As ongoing investigations continue to uncover new insights into its properties and uses, this compound is likely to play an increasingly significant role in both academic and industrial settings.
142327-44-4 (Methyl 2-(3-formylphenyl)acetate) 関連製品
- 24021-44-1(Desmethyl Ketoprofen Methyl Ester)
- 101-41-7(Methyl phenylacetate)
- 23786-13-2(Methyl 4-Methylphenylacetate)
- 43153-12-4(Ethyl 2-(4-formylphenyl)acetate)
- 96524-70-8(Methyl 2-(4-formylphenyl)acetate)
- 53088-69-0(Methyl 2-(m-tolyl)acetate)
- 63969-83-5(Methyl 2-(2-formylphenyl)acetate)
- 1240581-92-3(3-{[(Prop-2-en-1-yl)amino]methyl}phenol hydrochloride)
- 1805445-02-6(3-(Bromomethyl)-2-(difluoromethyl)-4-fluoropyridine-6-carboxaldehyde)
- 2228502-91-6(3-amino-2-(5-{(tert-butoxy)carbonylamino}-2-chlorophenyl)propanoic acid)
